3,5-Di-tert-butylphenyl acrylate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3,5-ditert-butylphenyl) prop-2-enoate, which accurately describes the molecular structure by identifying the phenyl ring with two tert-butyl substituents at the 3 and 5 positions, connected to a prop-2-enoate (acrylate) group. This nomenclature follows standard IUPAC conventions for naming esters, where the alkyl portion (3,5-ditert-butylphenyl) precedes the carboxylate portion (prop-2-enoate). The compound is assigned Chemical Abstracts Service registry number 1223748-25-1, which serves as its unique identifier in chemical databases and literature.
The compound is known by several synonyms that reflect different naming conventions and structural descriptions. The most commonly used synonym is this compound, which emphasizes the acrylate functionality and the specific substitution pattern on the phenyl ring. Another systematic name found in the literature is 2-Propenoic acid, 3,5-bis(1,1-dimethylethyl)phenyl ester, which provides an alternative systematic description using the bis(1,1-dimethylethyl) notation for the tert-butyl groups. Additional variations include 3,5-di-tert-butylphenyl prop-2-enoate and 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate, all of which describe the same molecular entity using different structural nomenclature approaches.
The Chemical Book database assigns this compound the identifier CB82484372, while the MDL number MFCD15072119 is used in various chemical inventory systems. These multiple identifiers and synonyms facilitate comprehensive literature searches and ensure accurate identification across different chemical databases and research contexts.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₂₄O₂, indicating a composition of seventeen carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms. This formula reflects the structural components of the molecule: the phenyl ring contributes six carbon atoms, the two tert-butyl groups contribute eight carbon atoms (four each), the acrylate group contributes three carbon atoms, and the oxygen atoms are present in the ester functionality.
The molecular weight has been reported with slight variations across different sources, with values of 260.377 g/mol and 260.37100 g/mol being commonly cited. The exact mass is reported as 260.17800 g/mol, providing a more precise measurement for analytical applications. These weight measurements are consistent with the molecular formula and confirm the compound's identity through mass spectrometric analysis.
Table 1: Molecular Weight Data for this compound
The polar surface area of 26.30000 square angstroms indicates the compound's relatively hydrophobic nature, which is consistent with the presence of bulky tert-butyl groups and the aromatic ring system. The LogP value of 4.37300 further confirms the lipophilic character of the molecule, suggesting good solubility in organic solvents and limited water solubility.
Stereochemical Configuration and Conformational Analysis
The stereochemical analysis of this compound reveals important structural features that influence its chemical behavior and physical properties. The compound possesses a planar aromatic ring system with two bulky tert-butyl substituents positioned meta to each other at the 3 and 5 positions of the phenyl ring. This substitution pattern creates significant steric hindrance around the aromatic core, which affects both the compound's reactivity and its conformational preferences.
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C, which provides a linear representation of the molecular connectivity. This notation reveals the symmetric arrangement of the two tert-butyl groups and the attachment of the acrylate moiety to the phenolic oxygen. The acrylate group introduces a potential site for polymerization reactions through its carbon-carbon double bond.
The InChI (International Chemical Identifier) string InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 provides a standardized structural representation that includes connectivity information. The InChI Key GMWRUVMAYZGSHK-UHFFFAOYSA-N serves as a hashed version of the InChI string for database searching and compound identification.
Table 2: Structural Identifiers for this compound
The conformational analysis indicates that the tert-butyl groups adopt orientations that minimize steric interactions with the aromatic ring and the acrylate substituent. The bulky nature of these groups restricts rotation around the carbon-carbon bonds connecting them to the aromatic ring, leading to relatively rigid conformational preferences. The acrylate group can adopt different conformations relative to the phenyl ring plane, with the ester linkage allowing some rotational freedom.
Crystallographic Data and Solid-State Packing Behavior
While comprehensive crystallographic data for this compound is not extensively documented in the available literature, several important aspects of its solid-state behavior can be inferred from related compounds and available physical property data. The compound's crystallographic characteristics are likely influenced by the substantial steric bulk of the two tert-butyl substituents, which significantly affect intermolecular packing arrangements in the solid state.
The absence of detailed crystallographic parameters such as unit cell dimensions, space group assignments, and crystal density measurements in the current literature represents a gap in the structural characterization of this compound. However, based on the molecular structure and the presence of bulky substituents, it can be anticipated that the crystal packing would be dominated by van der Waals interactions between the tert-butyl groups and aromatic rings of adjacent molecules.
The solid-state packing behavior is expected to be influenced by the molecular geometry, particularly the meta-substitution pattern of the tert-butyl groups which creates a molecular shape with significant steric demands. The acrylate functional group may participate in weak intermolecular interactions, potentially including dipole-dipole interactions between carbonyl groups of neighboring molecules. The absence of hydrogen bond donors in the structure suggests that the primary intermolecular forces in the crystal lattice would be dispersive interactions.
Table 3: Available Physical Property Data Related to Solid-State Characteristics
The lack of readily available crystallographic data highlights the need for comprehensive structural studies using single-crystal X-ray diffraction techniques. Such studies would provide valuable insights into the precise molecular geometry in the solid state, intermolecular interaction patterns, and packing efficiency. Understanding these structural features would be particularly valuable for applications where solid-state properties influence performance, such as in polymer additive formulations or materials where crystalline morphology affects processing characteristics.
The molecular volume and shape, as determined by the bulky tert-butyl substituents, suggest that the compound likely forms crystals with relatively low packing density compared to more compact molecular structures. This characteristic could influence properties such as thermal expansion, mechanical behavior, and dissolution kinetics in various solvents.
Properties
IUPAC Name |
(3,5-ditert-butylphenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRUVMAYZGSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676548 | |
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-25-1 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
The molar ratio of 2,6-di-tert-butylphenol to methyl acrylate is critical, with optimal ranges between 1:0.5 and 1:1. Sodium methoxide (0.1–0.2 parts per 1.0–2.0 parts phenol) serves as both catalyst and base, facilitating deprotonation of the phenolic hydroxyl group. The reaction is conducted under nitrogen atmosphere at 60–80°C during methyl acrylate addition, followed by heating to 120°C to complete the hydride migration.
Table 1: Standard Reaction Parameters from CN103664612A
| Parameter | Range or Value |
|---|---|
| Phenol:Methyl Acrylate | 1:0.5 to 1:1 (molar) |
| Catalyst Loading | 0.1–0.2 parts NaOCH₃ |
| Temperature (Addition) | 60–80°C |
| Temperature (Migration) | 120°C |
| Reaction Time | 3–4.5 hours |
Purification and Yield
Post-reaction purification involves neutralization with 97% acetic acid to pH 5–6, followed by recrystallization from 85% ethanol under controlled cooling. This method achieves yields exceeding 85% with >98% purity, as demonstrated in Example 1 of the patent, which reports isolation of 206.32 g phenol and 43.05 g methyl acrylate yielding 228.4 g product.
Industrial-Scale Synthesis and Challenges
Patent CN1733691A outlines an industrial adaptation of the Michael addition route but identifies critical challenges in scaling production. Key issues include methyl acrylate’s propensity for polymerization above 150°C and solvent selection impacting reaction efficiency.
Solvent Systems and Temperature Control
Industrial protocols employ mixed solvent systems (e.g., toluene and dimethylformamide) to mitigate polymerization. Methyl acrylate is added dropwise at 70±3°C, with strict temperature monitoring to prevent exothermic side reactions. Post-reaction distillation under reduced pressure removes solvents, followed by hydrochloric acid neutralization and aqueous washing.
Table 2: Industrial Method Modifications from CN1733691A
| Parameter | Industrial Adjustment |
|---|---|
| Solvent | Toluene/DMF mixture |
| Neutralization Agent | 9% Hydrochloric Acid |
| Purification | Distillation + Washing |
| Temperature Tolerance | ±3°C during addition |
Yield Optimization and Byproduct Management
The industrial method reports lower yields (70–75%) compared to laboratory-scale processes, attributed to incomplete hydride migration and solvent losses during distillation. Residual sodium methoxide necessitates careful neutralization to avoid saponification of the ester product.
Mechanistic Elucidation of the 1,5-Hydride Shift
The H-1,5 migration step is pivotal for forming the this compound structure. Quantum mechanical studies suggest a six-membered transition state where the hydride transfers from the phenolic oxygen to the α-carbon of the acrylate moiety. Sodium methoxide stabilizes the transition state through coordination with the carbonyl oxygen, lowering activation energy.
Comparative Analysis of Methodologies
Table 3: Laboratory vs. Industrial Synthesis Comparison
| Aspect | Laboratory (CN103664612A) | Industrial (CN1733691A) |
|---|---|---|
| Catalyst | Sodium Methoxide | Sodium Methoxide |
| Solvent | None (Neat) | Toluene/DMF |
| Temperature Control | Strict (±5°C) | Moderate (±3°C) |
| Yield | 85–90% | 70–75% |
| Purity | >98% | 90–95% |
The laboratory method’s superior yield and purity stem from controlled nitrogen environments and avoidance of solvent-induced side reactions. Industrial protocols prioritize cost-effective solvent recovery but sacrifice efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butylphenyl acrylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free radical polymerization to form polymers with desirable properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butylphenol and acrylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be employed.
Major Products Formed:
Polymerization: Polymers with acrylate backbones.
Hydrolysis: 3,5-Di-tert-butylphenol and acrylic acid.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Applications in Polymer Chemistry
1. Polymer Stabilization
One of the primary applications of 3,5-di-tert-butylphenyl acrylate is as a stabilizer in polymers. It functions effectively to inhibit oxidation and degradation during processing and end-use. This application is crucial for enhancing the longevity and performance of plastics, particularly in environments exposed to heat and UV radiation.
2. Coatings
The compound is also utilized in formulating protective coatings. Its ability to enhance the thermal stability and UV resistance of coatings makes it suitable for outdoor applications where durability is essential. The incorporation of this compound into coating formulations can improve adhesion and reduce the likelihood of film cracking.
3. Adhesives
In adhesive formulations, this compound contributes to improved bonding strength and thermal resistance. Its use in pressure-sensitive adhesives has been documented to enhance performance under varying environmental conditions.
Case Study 1: Stabilization of Polypropylene
A study investigated the effectiveness of this compound as a stabilizer for polypropylene (PP). The results indicated that incorporating this compound significantly reduced the rate of thermal degradation during processing at elevated temperatures (up to 200 °C). The stabilized polypropylene exhibited improved mechanical properties compared to untreated samples.
Case Study 2: UV Resistance in Coatings
In another case study focusing on exterior coatings, formulations containing varying concentrations of this compound were tested for UV resistance. The findings revealed that coatings with higher concentrations showed a marked decrease in yellowing and gloss loss after prolonged exposure to UV light, demonstrating its efficacy as a UV stabilizer.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butylphenyl acrylate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The acrylate group undergoes radical formation, which then propagates through the monomer units to form a polymer chain. The presence of the tert-butyl groups provides steric hindrance, which can influence the reactivity and stability of the resulting polymer.
Comparison with Similar Compounds
4-(3,5-Di-tert-butyl-4-hydroxyphenyl)butyl Acrylate
Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate
- Molecular Formula : C₁₈H₂₈O₃
- Molecular Weight : 292.41 g/mol .
- Key Differences: Features a propionate ester and a hydroxyl group, synthesized via reaction of 2,6-di-tert-butylphenol with methyl acrylate in polar solvents (DMSO/DMF) with yields up to 92% . The hydroxyl group enables radical scavenging, making it a potent antioxidant in plastics and lubricants . Lower thermal stability (melting point: 339 K) compared to 3,5-di-tert-butylphenyl acrylate .
Dicyclopentenyloxyethyl Acrylate
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₇H₂₄O₂ | 260.37 | 323.3 | 0.957 | Acrylate ester, tert-butyl |
| 4-(3,5-Di-tert-butyl-4-hydroxyphenyl)butyl acrylate | C₂₁H₃₂O₃ | 332.48 | N/A | N/A | Hydroxyl, butyl chain |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C₁₈H₂₈O₃ | 292.41 | N/A | N/A | Hydroxyl, propionate ester |
| Butyl acrylate | C₇H₁₂O₂ | 116.16 | 145–149 | 0.894 | Simple acrylate ester |
Critical Analysis
- Steric Effects : The tert-butyl groups in this compound reduce polymerization rates but enhance thermal stability, unlike butyl acrylate, which polymerizes readily .
- Functional Group Impact : Hydroxyl-containing derivatives (e.g., 4-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl acrylate) exhibit antioxidant behavior but may undergo oxidation, limiting their use in harsh environments .
- Synthetic Efficiency : Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate achieves higher yields (88–92%) due to optimized solvent systems (DMSO/DMF), whereas this compound synthesis remains less efficient .
Biological Activity
3,5-Di-tert-butylphenyl acrylate is an organic compound with significant implications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C16H22O2
- Molecular Weight : 250.35 g/mol
- Structure : The compound features a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions and an acrylate functional group.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant activity is often attributed to the ability of phenolic compounds to scavenge free radicals and chelate metal ions.
- Case Study : A study demonstrated that derivatives of di-tert-butylphenol showed significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative damage .
2. Antimicrobial Activity
There is evidence suggesting that this compound may possess antimicrobial properties.
- Study Findings : In vitro tests have shown that related phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the acrylate group may enhance membrane permeability, leading to increased antimicrobial efficacy .
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines.
- Study Overview : A recent study assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Induction of Apoptosis : Evidence suggests that exposure to certain phenolic compounds can activate apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in cell proliferation and survival.
Case Study 1: Antioxidant Activity Assessment
A study published in The Journal of Organic Chemistry evaluated the antioxidant capacity of various di-tert-butylphenol derivatives, including acrylates. The results indicated significant radical scavenging activity, highlighting the potential for these compounds in developing antioxidant therapies .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, researchers tested several derivatives against common pathogens. The findings revealed that some derivatives exhibited superior antimicrobial properties compared to standard antibiotics, indicating a promising avenue for further research into their application in treating infections .
Q & A
Q. What are the recommended analytical techniques for characterizing 3,5-Di-tert-butylphenyl acrylate, and how are they optimized?
To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a mobile phase of methanol/water (80:20 v/v) and UV detection at 254 nm for purity analysis .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ resolve structural features, such as the acrylate ester group and tert-butyl substituents. Chemical shifts for tert-butyl protons typically appear at ~1.3 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (expected [M+H]⁺ ~275 m/z for C₁₇H₂₂O₂) .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
The compound is sensitive to light, heat, and oxidation. Best practices include:
- Storage : Under inert gas (N₂ or Ar) at –20°C in amber vials to prevent radical-induced polymerization .
- Handling : Use deactivated glassware (silanized with 5% dimethyldichlorosilane) to minimize adsorption losses .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products like 3,5-di-tert-butylphenol .
Q. What synthetic routes are available for this compound, and what are their limitations?
Two primary methods are documented:
- Esterification : Reacting 3,5-di-tert-butylphenol with acryloyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Yields (~70–80%) depend on rigorous exclusion of moisture .
- Transesterification : Using methyl acrylate and 3,5-di-tert-butylphenol with lipase catalysts (e.g., Candida antarctica). This eco-friendly method avoids harsh acids but requires longer reaction times (24–48 hrs) .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl groups influence the reactivity of this compound in polymerization?
The bulky tert-butyl substituents reduce polymerization rates by hindering radical propagation. Studies show:
- Kinetic Data : Rate constants (kₚ) for acrylate polymerization decrease by ~30% compared to unsubstituted phenyl acrylates due to steric effects .
- Material Properties : Resulting polymers exhibit higher glass transition temperatures (Tg) and thermal stability, making them suitable for coatings requiring oxidative resistance .
Q. What methodologies are effective for resolving contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) can arise from experimental conditions. Mitigation strategies include:
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity. For this compound, HOMO localization on the phenolic ring suggests antioxidant potential .
- Molecular Dynamics (MD) : Simulate polymer crosslinking efficiency by analyzing steric interactions between acrylate monomers .
Methodological Case Studies
Q. Case Study: Optimizing Solid-Phase Extraction (SPE) for Environmental Detection
- Problem : Low recovery rates (<50%) in wastewater analysis.
- Solution : Use Oasis HLB cartridges preconditioned with 2 mL methanol, 2 mL water, and 2 mL 0.1% formic acid. Elute with 5 mL acetone:methanol (1:1 v/v), achieving >85% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
